Mercaptomethanol
CAS No.: 22322-29-8
Cat. No.: VC14205287
Molecular Formula: CH4OS
Molecular Weight: 64.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22322-29-8 |
|---|---|
| Molecular Formula | CH4OS |
| Molecular Weight | 64.11 g/mol |
| IUPAC Name | sulfanylmethanol |
| Standard InChI | InChI=1S/CH4OS/c2-1-3/h2-3H,1H2 |
| Standard InChI Key | GXDPEHGCHUDUFE-UHFFFAOYSA-N |
| Canonical SMILES | C(O)S |
Introduction
Chemical Identity and Nomenclature Clarification
Table 1: Key Properties of 2-Mercaptoethanol vs. Hypothetical Mercaptomethanol
Historical Context of Nomenclature
The prefix "mercapto-" originates from Latin mercurius captans ("capturing mercury"), reflecting thiols' ability to bind mercury. Methanol derivatives with thiol groups are rare due to instability; the smallest stable thiol-alcohol is 2-mercaptoethanol . Misnomers like "mercaptomethanol" may arise from informal abbreviations or transcriptional errors.
Synthesis and Industrial Production of 2-Mercaptoethanol
Industrial Manufacturing Process
2-Mercaptoethanol is synthesized via the reaction of ethylene oxide with hydrogen sulfide under catalytic conditions (e.g., thiodiglycol or zeolites) :
This exothermic process requires careful temperature control (60–100°C) to minimize byproducts like thiodiglycol .
Reverse-Ester Synthesis from Palm Fatty Acid Distillate
Recent research explores 2-mercaptoethanol’s role in synthesizing mercaptoethyl esters (MEFA) from palm fatty acid distillate (PFAD) :
Key findings from factorial experiments include:
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Optimal yield at 75°C, 20% molar excess mercaptoethanol, and 2.4% catalyst (pTSA) .
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Competing formation of S-esters (RCOSCH₂CH₂OH) reduces O-ester (MEFA) yield due to thiol group reactivity .
Biochemical and Industrial Applications
Protein Denaturation and Reduction
2-Mercaptoethanol disrupts disulfide bonds (S–S) in proteins, converting them to sulfhydryl groups (-SH) :
Compared to dithiothreitol (DTT), BME has a milder redox potential (−0.26 V vs. −0.33 V) but higher volatility and toxicity .
Antioxidant Properties
BME scavenges reactive oxygen species (ROS), including hydroxyl radicals (·OH), via hydrogen donation from its thiol group :
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